
2,2-Difluoro-3-methylbut-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-methylbut-3-enal is an organic compound with the molecular formula C5H6F2O It is characterized by the presence of two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon of a butenal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylbut-3-enal can be achieved through several methods. One common approach involves the trifunctionalization of 1,3-enynes. This method proceeds through double C–F bond formation with the concomitant introduction of an amino group to the allene structure . The reaction typically requires specific reagents and conditions, such as the use of dibenzenesulfonimide-assisted fluorination/fluoroamination with NFSI (N-fluorobenzenesulfonimide) and DFT calculations to optimize the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-methylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl carboxylic acids, while reduction can produce difluoromethyl alcohols.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-methylbut-3-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-3-methylbut-3-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbut-3-enal: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-1,3-benzodioxole: Another fluorinated compound with different applications and reactivity patterns.
Uniqueness
2,2-Difluoro-3-methylbut-3-enal is unique due to the presence of two fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs
Propiedades
Número CAS |
104415-97-6 |
|---|---|
Fórmula molecular |
C5H6F2O |
Peso molecular |
120.10 g/mol |
Nombre IUPAC |
2,2-difluoro-3-methylbut-3-enal |
InChI |
InChI=1S/C5H6F2O/c1-4(2)5(6,7)3-8/h3H,1H2,2H3 |
Clave InChI |
ORBGCZMCEFVLES-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


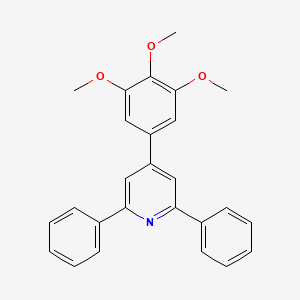
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
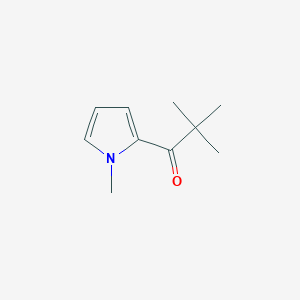
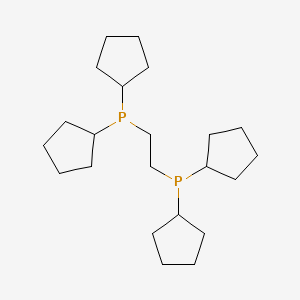

![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
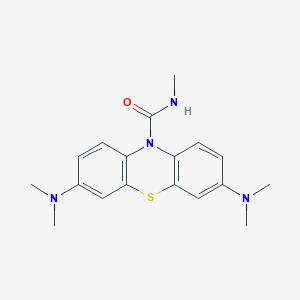
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)


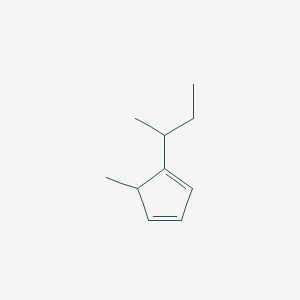
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)
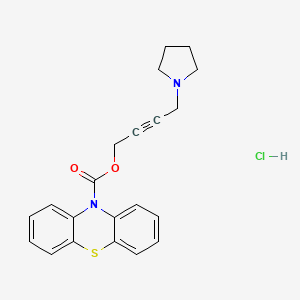
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
